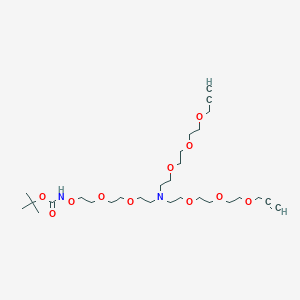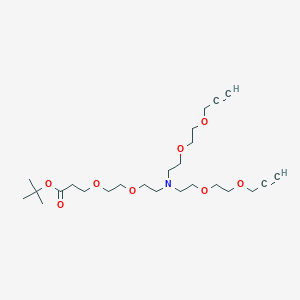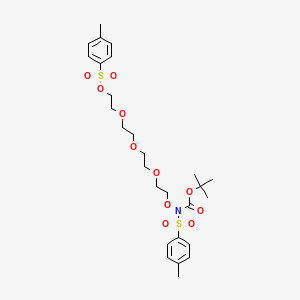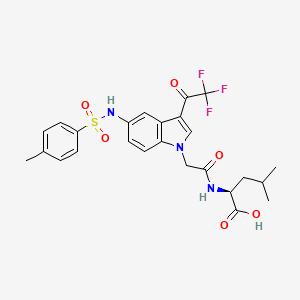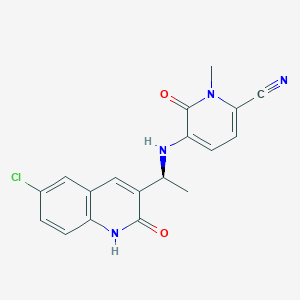
Olutasidenib
Overview
Description
Olutasidenib, sold under the brand name Rezlidhia, is an anticancer medication used to treat relapsed or refractory acute myeloid leukemia with a susceptible isocitrate dehydrogenase 1 mutation . It is an orally administered, novel isocitrate dehydrogenase 1 mutation inhibitor that entered clinical development in 2016 and was granted regular approval to treat patients with relapsed or refractory isocitrate dehydrogenase 1 mutation acute myeloid leukemia on December 1, 2022 .
Scientific Research Applications
Olutasidenib has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of isocitrate dehydrogenase 1 and its effects on cellular metabolism.
Biology: Researchers use this compound to investigate the role of isocitrate dehydrogenase 1 mutations in various biological processes, including cell differentiation and proliferation.
Medicine: this compound is primarily used in the treatment of acute myeloid leukemia with isocitrate dehydrogenase 1 mutations.
Mechanism of Action
Target of Action
Olutasidenib is a selective and potent inhibitor of isocitrate dehydrogenase-1 (IDH1) . IDH1 mutations are common in different types of cancer, such as gliomas, acute myeloid leukemia (AML), intrahepatic cholangiocarcinoma, chondrosarcoma, and myelodysplastic syndromes (MDS) .
Mode of Action
This compound interacts with its target, the mutated IDH1, by inhibiting it . This inhibition specifically targets the mutated form of IDH1, providing a therapeutic benefit in IDH1-mutated cancers .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the conversion of isocitrate to α-ketoglutarate (α-KG), a process catalyzed by IDH1 . IDH1 mutations lead to an increase in 2-hydroxyglutarate (2-HG), a metabolite that participates in tumorigenesis . By inhibiting the mutated IDH1, this compound prevents the accumulation of 2-HG .
Pharmacokinetics
Following administration of oral this compound at the approved dosage in patients with AML, the mean steady-state area under the this compound concentration over time curve (AUC) and the steady-state maximum plasma concentration (Cmax) both increased less than proportionally over a dosage range of 100–300 mg .
Result of Action
In patients with acute myeloid leukemia (AML) and IDH1 mutations, this compound led to a 59.1% reduction in 2-hydroxyglutarate (2-HG) levels . This reduction in 2-HG production can restore normal cellular differentiation and provide therapeutic benefit in IDH1-mutated cancers .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, patients’ prior treatments, such as hematopoietic stem cell transplant (HSCT), ivosidenib (IVO) or venetoclax (VEN), can affect the response to this compound . Additionally, the presence of other mutations, such as NPM1, DNMT3A, and FLT3 -ITD mutations, can also impact the drug’s action .
Safety and Hazards
Olutasidenib has been found to be phototoxic in vitro and in vivo studies . The most common adverse reactions include nausea, fatigue/malaise, arthralgia, constipation, leukocytosis, dyspnea, fever, rash, mucositis, diarrhea, and transaminitis . There is a severe effect called differentiation syndrome that may occur, which can cause organ problems or blood cell problems . It is toxic and contains a pharmaceutically active ingredient .
Future Directions
Olutasidenib was approved by the FDA in December 2022 for the treatment of adult patients with relapsed or refractory acute myeloid leukemia (AML) with a susceptible IDH1 mutation as detected by an FDA-approved test . It demonstrated highly durable remission rates along with meaningful outcomes, such as transfusion independence, in patients with R/R IDH1 mut AML . It is also being evaluated for the treatment of myelodysplastic syndrome (MDS), as well as solid tumors and gliomas .
Biochemical Analysis
Biochemical Properties
Olutasidenib is a potent and selective inhibitor of the IDH1 mutation . It interacts with the IDH1 enzyme, which is recurrently mutated in about 10% of patients with AML . The compound inhibits the production of 2-hydroxyglutarate (2-HG), a metabolite that is elevated in IDH1-mutated cancers .
Cellular Effects
This compound has demonstrated highly durable remission rates along with meaningful outcomes, such as transfusion independence, in patients with relapsed or refractory IDH1 mutated AML . It influences cell function by inhibiting the production of 2-HG, thereby affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the IDH1 variant dimer-interface, inhibiting the production of 2-HG . This inhibition leads to changes in gene expression and impacts the function of cells .
Temporal Effects in Laboratory Settings
In vitro and in vivo studies have shown that this compound is phototoxic
Metabolic Pathways
This compound is involved in the metabolic pathway of the IDH1 enzyme . It interacts with this enzyme to inhibit the production of 2-HG, affecting metabolic flux and metabolite levels .
Preparation Methods
Olutasidenib is synthesized through a series of chemical reactions involving specific reagents and conditions. The industrial production of this compound involves optimizing these synthetic routes to ensure high yield and purity, while also considering factors such as cost and scalability .
Chemical Reactions Analysis
Olutasidenib undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Hydrolysis: Hydrolysis reactions involve the cleavage of chemical bonds through the addition of water, often catalyzed by acids or bases.
The major products formed from these reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
Olutasidenib is compared with other isocitrate dehydrogenase 1 inhibitors, such as ivosidenib. While both compounds target the same enzyme, this compound has shown superior efficacy in certain clinical trials. For example, this compound demonstrated a longer median duration of complete remission and higher overall response rates compared to ivosidenib . Additionally, this compound has been shown to overcome resistance mechanisms that limit the effectiveness of ivosidenib .
Similar Compounds
- Ivosidenib
- Enasidenib (isocitrate dehydrogenase 2 inhibitor)
- AG-120 (another isocitrate dehydrogenase 1 inhibitor)
This compound’s unique binding properties and ability to overcome resistance make it a valuable addition to the arsenal of isocitrate dehydrogenase 1 inhibitors .
Properties
IUPAC Name |
5-[[(1S)-1-(6-chloro-2-oxo-1H-quinolin-3-yl)ethyl]amino]-1-methyl-6-oxopyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2/c1-10(21-16-6-4-13(9-20)23(2)18(16)25)14-8-11-7-12(19)3-5-15(11)22-17(14)24/h3-8,10,21H,1-2H3,(H,22,24)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQYWYXGTJDAKR-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=CC(=C2)Cl)NC1=O)NC3=CC=C(N(C3=O)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=CC(=C2)Cl)NC1=O)NC3=CC=C(N(C3=O)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
| Record name | Olutasidenib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16267 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Olutasidenib is an isocitrate dehydrogenase-1 (IDH1) inhibitor used to treat patients with acute myeloid leukemia (AML) and IDH1 genetic mutations associated with cancer development. IDH1 catalyzes the oxidative decarboxylation of isocitrate to form α-ketoglutarate (α-KG). However, mutations in IDH1 occur in the active catalytic sites of the arginine residues and promote the conversion of α-KG to 2-hydroxyglutarate (2-HG), an oncometabolite that leads to the formation of tumors. This causes an increase in 2-HG levels, inhibiting α-KG-dependent mechanisms, such as epigenetic regulation, collagen synthesis and cell signaling. IDH1 mutations have been detected in different types of cancers, including AML, and some of the most common IDH1 mutations in patients with AML are R132H and R132C substitutions. Olutasidenib acts as a selective IDH1 inhibitor with affinity only towards the mutated enzyme. _In vitro_ studies have shown that olutasidenib inhibits mutated IDH1 R132H, R132L, R132S, R132G, and R132C proteins, but not wild-type IDH1 or mutated IDH2 proteins. Through the inhibition of mutant IDH1, olutasidenib reduces 2-HG levels, which promotes the restoration of normal cellular differentiation and provides a therapeutic benefit in IDH1-mutated cancers. | |
| Record name | Olutasidenib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16267 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1887014-12-1 | |
| Record name | Olutasidenib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1887014121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Olutasidenib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16267 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | OLUTASIDENIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T4IMT8S5Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



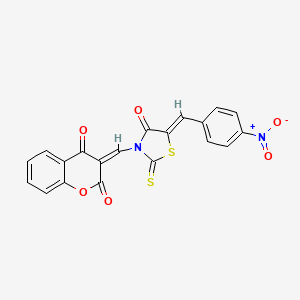
![4-(5-Anilino-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-9-yl)-2,6-dimethoxyphenol](/img/structure/B609661.png)
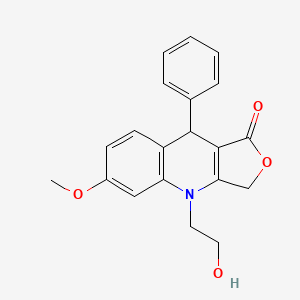
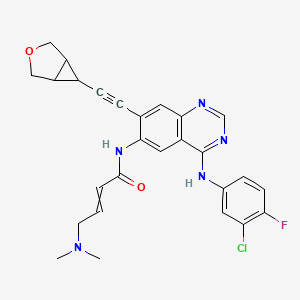
![(E)-3-(2-bromo-3,4-dihydroxyphenyl)-N-[(3,4,5-trihydroxyphenyl)methyl]prop-2-enethioamide](/img/structure/B609669.png)
